Triphenylphosphinegold(III) tribromide
Description
Triphenylphosphinegold(III) tribromide (CAS No. 24169-93-5) is a coordination complex featuring a gold(III) center ligated by triphenylphosphine (PPh₃) and three bromide ions. This compound is part of a broader class of gold(III) halides, which are notable for their catalytic and biological activities. Gold(III) complexes, including this tribromide derivative, exhibit structural diversity and reactivity influenced by ligand geometry and oxidation state.
Properties
Molecular Formula |
C18H15AuBr3P |
|---|---|
Molecular Weight |
699.0 g/mol |
IUPAC Name |
gold(3+);triphenylphosphane;tribromide |
InChI |
InChI=1S/C18H15P.Au.3BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h1-15H;;3*1H/q;+3;;;/p-3 |
InChI Key |
ZVANZKOVZXHVMN-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Br-].[Br-].[Au+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenylphosphinegold(III) tribromide can be synthesized through the reaction of triphenylphosphine with gold(III) bromide. The reaction typically involves dissolving gold(III) bromide in a suitable solvent, such as dichloromethane, and then adding triphenylphosphine to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Triphenylphosphinegold(III) tribromide undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the gold(III) center is reduced to gold(I) or elemental gold.
Reduction: It can also undergo reduction reactions, where the gold(III) center is reduced to gold(I) or elemental gold.
Substitution: The bromide ligands can be substituted with other ligands, such as chloride or other halides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield gold(I) complexes or elemental gold, while substitution reactions may produce gold(III) complexes with different ligands .
Scientific Research Applications
Mechanism of Action
The mechanism of action of triphenylphosphinegold(III) tribromide involves its interaction with cellular components. The compound can bind to nucleic acids and proteins, disrupting their function and leading to cell death. In antiviral applications, it inhibits viral replication by interfering with viral RNA or DNA synthesis . In cancer therapy, it induces apoptosis by targeting mitochondrial pathways and disrupting cellular respiration .
Comparison with Similar Compounds
Gold(I) vs. Gold(III) Complexes
Gold(I) and gold(III) compounds differ significantly in stability and reactivity. For example, triphenylphosphinegold(I) thiocarbamide (synthesized via sodium borohydride reduction) is a linear two-coordinate complex, while triphenylphosphinegold(III) tribromide adopts a square-planar geometry due to the higher oxidation state of gold(III). Gold(I) complexes are typically more stable under physiological conditions but less Lewis acidic, limiting their catalytic utility compared to gold(III) derivatives .
Table 1: Gold(I) vs. Gold(III) Complexes
| Property | Triphenylphosphinegold(I) Thiocarbamide | This compound |
|---|---|---|
| Oxidation State | +1 | +3 |
| Coordination Geometry | Linear | Square-planar |
| Stability | High | Moderate (prone to reduction) |
| Catalytic Activity | Limited | High (Lewis acidity) |
Gold(III) Halides: AuBr₃ vs. This compound
Gold tribromide (AuBr₃) is a simpler gold(III) halide with a molecular structure lacking phosphine ligands. In contrast, this compound incorporates PPh₃, which stabilizes the gold center and modifies its electronic properties. AuBr₃ is a potent Lewis acid catalyst in organic synthesis, whereas the phosphine ligand in the triphenylphosphine derivative enhances solubility in organic solvents and modulates reactivity for specialized applications, such as selective bromination .
Table 2: Comparison of Gold(III) Halides
| Property | AuBr₃ | This compound |
|---|---|---|
| Formula | AuBr₃ | AuBr₃(PPh₃) |
| Ligand Environment | Bromide only | Bromide + PPh₃ |
| Solubility | Poor in organic solvents | High in chlorinated solvents |
| Primary Application | Catalysis (Lewis acid) | Targeted bromination, antitumor agents |
Tribromide Salts with Different Cations
The geometry of the tribromide ion (Br₃⁻) varies depending on the counterion. For instance, in [(CH₃)₃NH]⁺Br₃⁻, the Br₃⁻ ion is nearly symmetrical (bond lengths: 2.53–2.54 Å). In this compound, the bulky PPh₃ ligand likely induces asymmetry in Br₃⁻, altering its reactivity. This contrasts with quaternary phosphonium tribromides (e.g., (PPh₄)Br₃), which are used as brominating agents but lack a transition metal center .
Table 3: Tribromide Ion Structural Variations
| Compound | Cation Type | Br₃⁻ Symmetry | Key Use |
|---|---|---|---|
| [(CH₃)₃NH]⁺Br₃⁻ | Ammonium | Symmetrical | Model for ionic structures |
| (PPh₄)Br₃ | Quaternary phosphonium | Asymmetric | Bromination reactions |
| AuBr₃(PPh₃) | Gold(III)-phosphine | Asymmetric | Catalysis, medicinal chemistry |
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